2-Fluoro-4-methyl-5-nitropyridine
Overview
Description
L-dC, also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. L-dC is commonly found in the seeds of the plant Mucuna pruriens and is used in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert to dopamine.
Mechanism of Action
Target of Action
2-Fluoro-4-methyl-5-nitropyridine is primarily used as an intermediate in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the Suzuki–Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which involves the transfer of an organic group from boron to palladium . This process is part of the Suzuki–Miyaura coupling reaction, which is used to form carbon–carbon bonds .
Biochemical Pathways
It is known that the compound plays a key role in the suzuki–miyaura coupling reaction, which is a critical process in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it is used requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-dC can be synthesized through various methods. One common synthetic route involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-dC under specific conditions, including the presence of oxygen, tetrahydrobiopterin, and iron ions.
Industrial Production Methods
Industrial production of L-dC often involves the extraction from natural sources such as Mucuna pruriens seeds. The seeds are processed using methods like cold maceration, Soxhlet extraction, or high-performance liquid chromatography (HPLC) to isolate and purify L-dC. The extraction efficiency can vary depending on the method used, with cold maceration in methanol-water mixture being one of the most effective .
Chemical Reactions Analysis
Types of Reactions
L-dC undergoes several types of chemical reactions, including:
Oxidation: L-dC can be oxidized to form dopaquinone, which further undergoes polymerization to form melanin.
Decarboxylation: In the presence of the enzyme aromatic L-amino acid decarboxylase, L-dC is decarboxylated to form dopamine.
Substitution: L-dC can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Decarboxylation: This reaction typically occurs in the presence of the enzyme aromatic L-amino acid decarboxylase.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products
Dopaquinone: Formed through oxidation.
Dopamine: Formed through decarboxylation.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
L-dC has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various catecholamines.
Biology: Studied for its role in neurotransmitter synthesis and its effects on the nervous system.
Medicine: Widely used in the treatment of Parkinson’s disease due to its ability to replenish dopamine levels in the brain.
Industry: Used in the production of melanin and other biopolymers.
Comparison with Similar Compounds
L-dC is often compared with other similar compounds such as:
L-tyrosine: A precursor to L-dC and other catecholamines.
D-dC: The enantiomer of L-dC, which is less biologically active.
Dopamine: The direct product of L-dC decarboxylation, which cannot cross the blood-brain barrier as effectively as L-dC.
L-dC is unique in its ability to cross the blood-brain barrier and serve as a direct precursor to dopamine, making it particularly valuable in the treatment of neurological disorders like Parkinson’s disease.
Properties
IUPAC Name |
2-fluoro-4-methyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKQWXVTBOPEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382487 | |
Record name | 2-Fluoro-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19346-47-5 | |
Record name | 2-Fluoro-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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